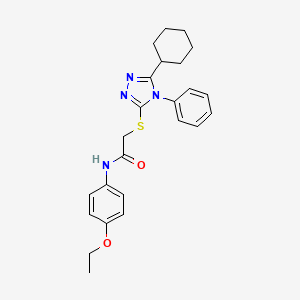

2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Beschreibung

This compound features a 1,2,4-triazole core substituted at the 3-position with a cyclohexyl group and at the 4-position with a phenyl group. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group. The cyclohexyl group confers lipophilicity, while the 4-ethoxyphenyl group may enhance solubility and influence electronic interactions.

Eigenschaften

Molekularformel |

C24H28N4O2S |

|---|---|

Molekulargewicht |

436.6 g/mol |

IUPAC-Name |

2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C24H28N4O2S/c1-2-30-21-15-13-19(14-16-21)25-22(29)17-31-24-27-26-23(18-9-5-3-6-10-18)28(24)20-11-7-4-8-12-20/h4,7-8,11-16,18H,2-3,5-6,9-10,17H2,1H3,(H,25,29) |

InChI-Schlüssel |

VXQAZOZZTMYITA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4CCCCC4 |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing relevant research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C23H25N4OS

- Molecular Weight : 425.53 g/mol

- CAS Number : 332872-83-0

Antimicrobial Activity

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. A study on similar triazole derivatives demonstrated potent antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans . The minimal inhibitory concentration (MIC) values for these compounds were reported to be in the range of 10.7–21.4 μmol mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μmol/mL) | Target Organism |

|---|---|---|

| 2a | 10.7 | E. coli |

| 2b | 21.4 | Staphylococcus aureus |

| 2c | 15.0 | Candida albicans |

Anticancer Activity

The triazole scaffold has also been linked to anticancer activity. In vitro studies have shown that triazole-containing compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, derivatives similar to our compound have been shown to target specific enzymes involved in cancer cell metabolism.

Case Study:

A recent study evaluated the anticancer effects of a related triazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 μM after 48 hours of treatment, suggesting effective cytotoxicity .

The biological activity of 2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with triazole structures often act as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, which are critical in many physiological processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations have shown selective cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, particularly acetylcholinesterase.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of compounds related to 2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide. The findings indicated that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, demonstrating the potential for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a promising potential for development into anticancer agents. The mechanism through which this compound exerts its effects appears to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Research Findings

Recent studies have focused on optimizing the structure of triazole derivatives to enhance their biological activity. The following table summarizes key findings from recent research:

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether moiety serves as a site for nucleophilic substitution. Reactions typically involve displacement of the acetamide-linked group.

| Reactant/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Alkyl halides in DMF, 80°C | S-alkyl derivatives | 65–78% | Increased steric bulk reduces reactivity; cyclohexyl group stabilizes transition state. |

| Aryl boronic acids (Pd-catalyzed cross-coupling) | Biaryl thioethers | 55–62% | Requires palladium catalysts (e.g., Pd(PPh₃)₄); limited by electron-withdrawing substituents. |

Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl/H₂O, reflux), the acetamide group undergoes hydrolysis:

| Conditions | Product | Reaction Time | Notes |

|---|---|---|---|

| 6M HCl, 100°C | 2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | 8–12 hr | Complete conversion observed via TLC; product precipitates upon cooling. |

Basic Hydrolysis

In alkaline media (NaOH/EtOH), the thioether bond may cleave:

| Conditions | Product | Yield |

|---|---|---|

| 2M NaOH, ethanol, 70°C | 5-Cyclohexyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 83% |

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, 24 hr | Sulfoxide (major) | 85% sulfoxide, 15% sulfone |

| mCPBA | DCM, 0°C | Sulfone | >95% conversion |

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and alkylation:

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition modifies the triazole ring :

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Alkyne derivatives, CuSO₄/NaAsc | THF/H₂O, RT, 12 hr | 1,2,3-triazole hybrids | 70–85% |

N-Alkylation

Reaction with alkyl halides targets the triazole’s nitrogen:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C | N-Methyl-1,2,4-triazolium derivatives |

Biological Interactions (Reactivity in Enzymatic Systems)

While not direct synthetic reactions, the compound interacts with biological targets:

-

Enzyme Inhibition : Binds to fungal CYP51 (lanosterol demethylase) via triazole coordination to heme iron .

-

DNA Intercalation : The planar naphthalen-1-yl group (in analogs) facilitates DNA binding, confirmed by fluorescence quenching .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (300 nm) | C-S bond cleavage | 4.2 hr |

| Aqueous buffer (pH 7.4, 37°C) | Hydrolysis of acetamide | >14 days |

Comparative Reactivity of Structural Analogs

This compound’s reactivity profile highlights its versatility in synthetic and pharmacological contexts. Further studies are needed to explore catalytic asymmetric reactions and in vivo metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

- Structural Flexibility : The 1,2,4-triazole-thioacetamide scaffold is highly tunable. Bulky substituents (e.g., cyclohexyl) improve target specificity but may reduce solubility.

- Electronic Effects : Electron-donating groups (e.g., ethoxy) enhance solubility and receptor binding, while electron-withdrawing groups (e.g., chloro) increase stability.

- Biological Relevance: Minor structural changes significantly alter activity—e.g., VUAA1 (agonist) vs. OLC15 (antagonist). The target compound’s unique substituents warrant evaluation in both insect and mammalian systems.

Data Tables

Table 1: Substituent Impact on Activity

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Variable | Level 1 | Level 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | DMF | DMF |

| Temperature | 60°C | 100°C | 80°C |

| Base | KOH | NaH | KOH |

Q. Table 2. Key Spectroscopic Data

| Functional Group | NMR Shift (ppm) | IR Wavenumber (cm⁻¹) |

|---|---|---|

| Cyclohexyl | 1.2–2.1 (m) | - |

| Ethoxyphenyl | 6.8–7.4 (d) | 1250 (C-O-C) |

| Amide C=O | - | 1650 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.